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molecular formula C12H14F2O3 B8359405 [2-(2,5-Difluoro-phenyl)-ethoxy]-acetic acid ethyl ester

[2-(2,5-Difluoro-phenyl)-ethoxy]-acetic acid ethyl ester

Cat. No. B8359405
M. Wt: 244.23 g/mol
InChI Key: SFGQTYYIKPNWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07928106B2

Procedure details

Ethyl iodoacetate (340 □l, 2.9 mmol) was added to an ice cold solution of 2-(2,5-difluoro-phenyl)-ethanol (500 mg, 2.4 mmol), silver trifluoromethanesulfonate (685 mg, 2.7 mmol) and 2,6-di-tert-butylpyridin (820 □l, 3.6 mmol) in dichloromethane (5 ml). The reaction mixture was stirred at ambient temperature for 14 h, diluted with dichloromethane and filtered over speedex. Ice water/0.1 N aqueous HCl 1/1 was added to the filtrate and the filtrate was extracted two times with dichloromethane. The combined extracts were washed with aqueous NaHCO3 solution and brine and dried over sodium sulfate. Removal of the solvent under reduced pressure left a colorless oil which was purified by column chromatography (silica gel, isopropyl acetate/heptane) to give the title compound (320 mg, 1.3 mmol; 54%) as colorless oil. MS: m/e=245.0 [M+H+].
Quantity
2.9 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
silver trifluoromethanesulfonate
Quantity
685 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
I[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[F:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[CH2:16][CH2:17][OH:18].C(C1C=CC=C(C(C)(C)C)N=1)(C)(C)C>ClCCl.FC(F)(F)S([O-])(=O)=O.[Ag+]>[CH2:6]([O:5][C:3](=[O:4])[CH2:2][O:18][CH2:17][CH2:16][C:10]1[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:9]=1[F:8])[CH3:7] |f:4.5|

Inputs

Step One
Name
Quantity
2.9 mmol
Type
reactant
Smiles
ICC(=O)OCC
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)CCO
Name
Quantity
3.6 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=CC=C1)C(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
silver trifluoromethanesulfonate
Quantity
685 mg
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over speedex
ADDITION
Type
ADDITION
Details
Ice water/0.1 N aqueous HCl 1/1 was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted two times with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
WAIT
Type
WAIT
Details
left a colorless oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, isopropyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)OC(COCCC1=C(C=CC(=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.3 mmol
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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